molecular formula C14H12N4O3 B3001158 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034369-70-3

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B3001158
CAS No.: 2034369-70-3
M. Wt: 284.275
InChI Key: UQEBQKCODUXJBK-UHFFFAOYSA-N
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Description

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. This molecule integrates two privileged pharmacophores—an isoxazole and a furan-substituted pyrazine—into its core structure, making it a valuable scaffold for exploring novel biological activities . Research Applications and Potential: The isoxazole ring is a well-documented structural motif in bioactive molecules, associated with a wide spectrum of pharmacological activities including antiviral , anticancer, anti-inflammatory, and antimicrobial effects . Concurrently, pyrazine-carboxamide derivatives have been identified as potent inhibitors of various therapeutic targets. Recent literature highlights similar carboxamide compounds as inhibitors of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase and as potent, selective inhibitors of Monoamine Oxidase-B (MAO-B) for neuroscience research . The fusion of these systems in a single molecule presents a compelling opportunity to investigate its potential in these or other novel therapeutic areas. Handling and Usage: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-9-7-10(18-21-9)14(19)17-8-11-13(16-5-4-15-11)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEBQKCODUXJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Dihydropyrazine derivatives

    Substitution: Various substituted isoxazole derivatives

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Synthesis Yield (%) Notable Properties/Activities Reference
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole instead of isoxazole C₁₆H₁₁N₅O₂S 337.4 N/A Unknown bioactivity; structural analog
5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide Thiazolo-pyridine sulfonyl group C₁₅H₁₂N₆O₄S 340.29 N/A Potential kinase inhibition
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) Nitrofuran with cyclohexylamide C₁₁H₁₄N₂O₄ 238.24 ~85% (estimated) Trypanocidal activity
N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide Trifluoromethyl benzamide; oxadiazole-pyrazine hybrid C₂₈H₂₃F₆N₅O₂ 595.5 56% High lipophilicity; pesticidal potential
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide Pyrazole-oxadiazole hybrid C₁₅H₁₂N₆O₄ 340.29 N/A Unknown; designed for solubility

Structural and Functional Insights:

The 5-methylisoxazole in the target compound may enhance metabolic stability compared to nitro groups in ’s trypanocidal agents, which are prone to redox-based degradation .

Nitrofuran derivatives (e.g., ) show lower yields (~42–85%), likely due to nitro group sensitivity during purification.

Bioactivity Trends: Compounds with trifluoromethyl groups (e.g., ) exhibit high lipophilicity, favoring blood-brain barrier penetration, whereas polar isoxazole-furan hybrids (e.g., ) may target extracellular enzymes.

Spectroscopic Characterization :

  • While NMR and HRMS data for the target compound are unavailable, related pyrazine-isoxazole hybrids (e.g., ) show distinct ¹H-NMR signals for methylene linkers (δ 3.2–5.9 ppm) and aromatic protons (δ 7.8–8.8 ppm), aiding structural validation .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of isoxazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H12N4O2
  • Molecular Weight : 244.26 g/mol
  • Structure : The compound features a furan ring and a pyrazine moiety, contributing to its unique chemical behavior and biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, such as cyclooxygenases (COX), which play a crucial role in inflammation pathways.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling, potentially leading to altered cellular responses.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibiotic agent.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that the compound could be further developed as an antimicrobial agent.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20
HeLa (cervical cancer)18

These findings indicate a promising therapeutic potential in cancer treatment, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • Synergistic Effects with Chemotherapy : A study investigated the combination of this compound with doxorubicin in breast cancer cells. The results showed enhanced cytotoxicity compared to either agent alone, suggesting potential for combination therapy in clinical settings.
  • Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential application in inflammatory diseases.

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